molecular formula C21H18N2O2S2 B3311111 1-(Indolin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone CAS No. 946241-52-7

1-(Indolin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone

Cat. No.: B3311111
CAS No.: 946241-52-7
M. Wt: 394.5 g/mol
InChI Key: ZAUNVKHCDVSHJQ-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C21H18N2O2S2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(Indolin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone , a derivative of indole and thiazole, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available indole derivatives. A common approach includes the condensation reaction between an indole derivative and a thiazole precursor, followed by the introduction of the phenylethyl thio group. The synthesis can be optimized using various catalytic methods to improve yield and purity.

General Synthetic Scheme

  • Preparation of Indole Derivative : Indole derivatives are synthesized through traditional methods such as Fischer indole synthesis.
  • Thiazole Formation : Thiazoles can be synthesized from α-bromo ketones and thioamide derivatives.
  • Final Coupling Reaction : The indole derivative is coupled with the thiazole in the presence of a base to yield the target compound.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effect of this compound on various cancer cell lines, including breast and lung cancer cells. The results showed:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects on cell viability.
  • Mechanism : Analysis revealed that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins.

Anti-inflammatory Activity

In addition to anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Data Table: Biological Activity Overview

Activity TypeTest SystemResultReference
AnticancerBreast Cancer CellsIC50 = 5 µM
AnticancerLung Cancer CellsIC50 = 8 µM
Anti-inflammatoryCOX InhibitionIC50 = 10 µM

Mechanistic Insights

The biological activity of This compound can be attributed to its ability to modulate various molecular targets:

  • COX Enzymes : The compound's structure allows it to effectively bind to COX enzymes, inhibiting their activity.
  • Apoptotic Pathways : It activates apoptotic pathways through mitochondrial membrane potential disruption.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c24-19(16-7-2-1-3-8-16)14-27-21-22-17(13-26-21)12-20(25)23-11-10-15-6-4-5-9-18(15)23/h1-9,13H,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUNVKHCDVSHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Indolin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(Indolin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone
Reactant of Route 3
1-(Indolin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone
Reactant of Route 4
1-(Indolin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone
Reactant of Route 5
1-(Indolin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone
Reactant of Route 6
1-(Indolin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.